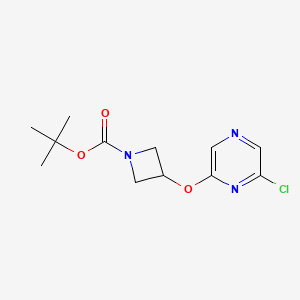

Tert-butyl 3-(6-chloropyrazin-2-yloxy)azetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(6-chloropyrazin-2-yl)oxyazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O3/c1-12(2,3)19-11(17)16-6-8(7-16)18-10-5-14-4-9(13)15-10/h4-5,8H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFSYTNSGDRJQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OC2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 3-(6-chloropyrazin-2-yloxy)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H16ClN3O3

- Molecular Weight : 285.73 g/mol

- IUPAC Name : this compound

- CAS Number : 1147998-37-5

The compound features an azetidine ring, a chloropyrazine moiety, and a tert-butyl ester group, which contribute to its distinct chemical behavior and biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrazine Derivative : The reaction of 6-chloropyrazine with appropriate amines.

- Azetidine Ring Formation : The pyrazine derivative is reacted with tert-butyl azetidine-1-carboxylate under controlled conditions to yield the target compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate enzyme activities or receptor functions, leading to various pharmacological effects.

Pharmacological Effects

Research indicates that this compound exhibits potential anti-inflammatory and antimicrobial properties. Its ability to inhibit certain enzymes involved in inflammatory pathways suggests its utility in treating conditions characterized by excessive inflammation.

Case Studies

Several studies have explored the biological implications of this compound:

- Anti-inflammatory Activity : A study demonstrated that this compound effectively reduced pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent.

- Antimicrobial Efficacy : In another investigation, the compound showed significant antimicrobial activity against various bacterial strains, suggesting its potential application in developing new antibiotics.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Tert-butyl 3-(5-chloropyrazin-2-yloxy)azetidine-1-carboxylate | Similar azetidine and pyrazine structures | Moderate anti-inflammatory effects |

| Tert-butyl 3-(6-fluoropyridin-2-yloxy)azetidine-1-carboxylate | Different halogen substitution | Enhanced antimicrobial activity |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Analogues

Key Comparative Insights

Heterocycle Size and Reactivity

- Azetidine vs. For example, this compound may exhibit faster Boc deprotection under acidic conditions than its piperidine counterpart (QA-2836) due to strain-induced destabilization .

Physicochemical Properties

Q & A

Q. Advanced

- Stability-Indicating HPLC : Gradient elution (ACN/H2O + 0.1% TFA) identifies hydrolyzed products (e.g., free azetidine or chloropyrazine) .

- TGA/DSC : Thermal decomposition profiles (onset ~180°C) correlate with Boc group loss, validated by FTIR (C=O stretch at ~1700 cm⁻¹) .

- LC-MS/MS : Fragmentation patterns (e.g., m/z 154 for de-Boc azetidine) confirm degradation pathways .

How does the electronic nature of substituents modulate biological activity in related analogs?

Q. Advanced

- Pyrazine Modifications : Electron-withdrawing groups (e.g., -CF3 at C5) enhance π-stacking with biological targets (e.g., kinase ATP-binding pockets) .

- Azetidine Functionalization : Hydroxymethyl or fluoromethyl groups at C3 improve aqueous solubility (clogP reduction by 0.5–1.0 units) and metabolic stability .

- SAR Studies : Co-crystallization with target proteins (e.g., CYP450 enzymes) reveals steric clashes with bulky tert-butyl groups, guiding lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.